N-[3-(6-{3-[(1-Adamantylcarbonyl)amino]phenyl}[1,3]thiazolo[5,4-F][1,3]benzothiazol-2-YL)phenyl]-1-adamantanecarboxamide
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Overview
Description
N-[3-(6-{3-[(1-Adamantylcarbonyl)amino]phenyl}[1,3]thiazolo[5,4-F][1,3]benzothiazol-2-YL)phenyl]-1-adamantanecarboxamide is a complex organic compound featuring a thiazole and benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-{3-[(1-Adamantylcarbonyl)amino]phenyl}[1,3]thiazolo[5,4-F][1,3]benzothiazol-2-YL)phenyl]-1-adamantanecarboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Benzothiazole Formation: The benzothiazole moiety is often synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reactions: The adamantylcarbonyl group is introduced through an amide coupling reaction, typically using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and benzothiazole rings, which can be catalyzed by oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can occur at the carbonyl groups, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound’s potential as an antimicrobial, antiviral, or anticancer agent is of significant interest. Its ability to interact with various biological targets makes it a valuable candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it may have activity against certain diseases, making it a candidate for further pharmacological studies.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[3-(6-{3-[(1-Adamantylcarbonyl)amino]phenyl}[1,3]thiazolo[5,4-F][1,3]benzothiazol-2-YL)phenyl]-1-adamantanecarboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group may enhance its binding affinity and specificity, while the thiazole and benzothiazole rings could facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(6-{3-[(Cyclohexylcarbonyl)amino]phenyl}[1,3]thiazolo[5,4-F][1,3]benzothiazol-2-YL)phenyl]cyclohexanecarboxamide
- N-[3-(6-{3-[(Phenylcarbonyl)amino]phenyl}[1,3]thiazolo[5,4-F][1,3]benzothiazol-2-YL)phenyl]phenylcarboxamide
Uniqueness
The uniqueness of N-[3-(6-{3-[(1-Adamantylcarbonyl)amino]phenyl}[1,3]thiazolo[5,4-F][1,3]benzothiazol-2-YL)phenyl]-1-adamantanecarboxamide lies in its adamantyl group, which can significantly influence its biological activity and stability. This makes it distinct from other similar compounds that may lack this structural feature.
Properties
Molecular Formula |
C42H42N4O2S2 |
---|---|
Molecular Weight |
698.9 g/mol |
IUPAC Name |
N-[3-[2-[3-(adamantane-1-carbonylamino)phenyl]-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C42H42N4O2S2/c47-39(41-17-23-7-24(18-41)9-25(8-23)19-41)43-31-5-1-3-29(13-31)37-45-33-15-36-34(16-35(33)49-37)46-38(50-36)30-4-2-6-32(14-30)44-40(48)42-20-26-10-27(21-42)12-28(11-26)22-42/h1-6,13-16,23-28H,7-12,17-22H2,(H,43,47)(H,44,48) |
InChI Key |
RERTUMQUKKMHQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC7=C(C=C6S5)N=C(S7)C8=CC(=CC=C8)NC(=O)C91CC2CC(C9)CC(C2)C1 |
Origin of Product |
United States |
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